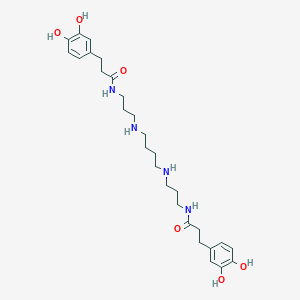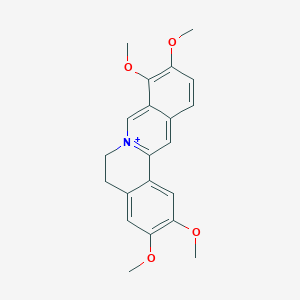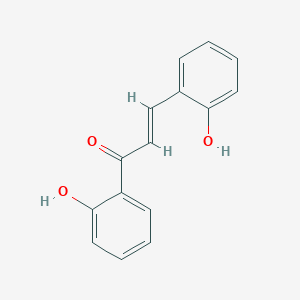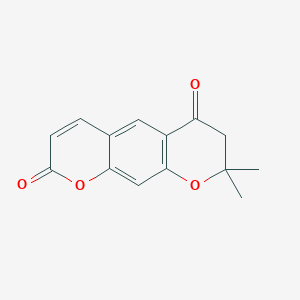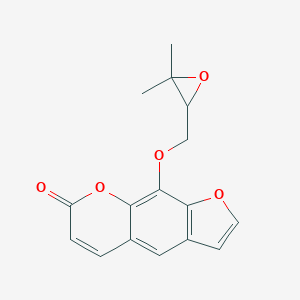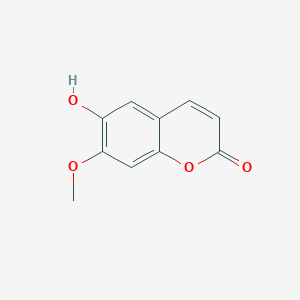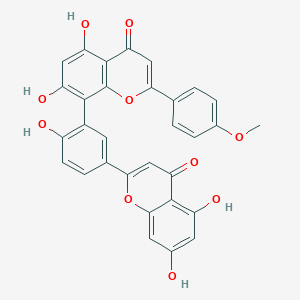
Podocarpusflavone A
Übersicht
Beschreibung
Podocarpusflavone A is a biflavone compound . It is a natural product found in Garcinia intermedia, Garcinia subelliptica, and other organisms .
Synthesis Analysis
The first synthetic route developed for Podocarpusflavone A reported from Podocarpus macrophyllus and its analogs in 7 steps . This synthesis was supported by computational analysis for binding with the pantothenate kinase (3AVO) of Mycobacterium tuberculosis .Molecular Structure Analysis
Podocarpusflavone A has a molecular formula of C31H20O10 . Its molecular weight is 552.5 g/mol . The InChIKey of Podocarpusflavone A is RBTRUVNXLDXHBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Podocarpusflavone A has been found to inhibit dengue virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp) and cathepsin B .Physical And Chemical Properties Analysis
Podocarpusflavone A has a density of 1.6±0.1 g/cm3 . Its boiling point is 879.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 132.2±3.0 kJ/mol . The flash point is 295.2±27.8 °C . The index of refraction is 1.750 . The molar refractivity is 142.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Application in Nephrology
- Specific Scientific Field: Nephrology .
- Summary of the Application: Podocarpusflavone A (POD) has been found to alleviate renal fibrosis in obstructive nephropathy . Renal fibrosis is a common pathological change in end-stage renal disease, and POD’s role in this context was studied using a rodent model of unilateral ureteral obstruction (UUO), which is characterized by inflammation and fibrosis .
- Methods of Application or Experimental Procedures: The changes in histology and immunohistochemistry were observed, and it was found that POD exerted renoprotective effects by retarding the infiltration of macrophage and aberrant deposition of ɑ-SMA, Col1a1, and fibronectin . In terms of mechanism, the results showed that treatment with POD inhibited the aggravated activation of Fyn in the UUO group, and weakened the level of phosphorylation of Stat3 .
- Results or Outcomes: It was concluded that POD exerted a protective effect on renal fibrosis by mediating the Fyn/Stat3 signaling pathway . This suggests that POD could potentially be used as a therapeutic agent in the treatment of renal fibrosis.
Application in Pharmacology
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Flavonoids, including Podocarpusflavone A, are polyphenolic phytochemicals produced in fruits, nuts, and vegetables. Dietary consumption of these structurally diverse compounds is associated with multiple health benefits including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases . They exhibit anti-inflammatory and anticancer activities and they enhance the immune system .
- Methods of Application or Experimental Procedures: Preclinical studies with individual flavonoids demonstrate that these compounds exhibit their effectiveness in both chemoprevention and chemotherapy by targeting multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
- Results or Outcomes: Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability. These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .
Application in Pharmacology
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Flavonoids, including Podocarpusflavone A, are polyphenolic phytochemicals produced in fruits, nuts, and vegetables. Dietary consumption of these structurally diverse compounds is associated with multiple health benefits including increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases . They exhibit anti-inflammatory and anticancer activities and they enhance the immune system .
- Methods of Application or Experimental Procedures: Preclinical studies with individual flavonoids demonstrate that these compounds exhibit their effectiveness in both chemoprevention and chemotherapy by targeting multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
- Results or Outcomes: Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability. These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944784 | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Podocarpusflavone A | |
CAS RN |
22136-74-9, 41583-83-9 | |
| Record name | Podocarpusflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-O-methylamentoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



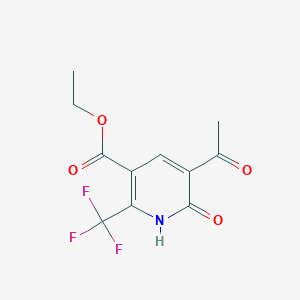
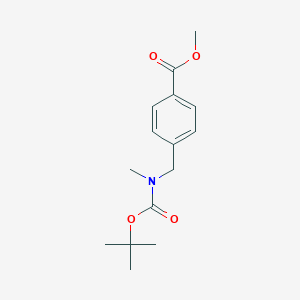
![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
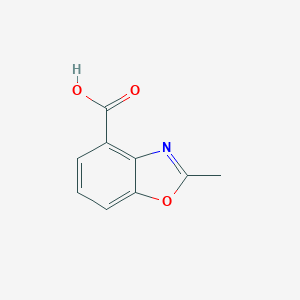
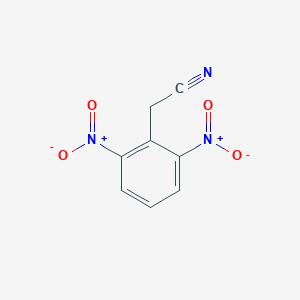
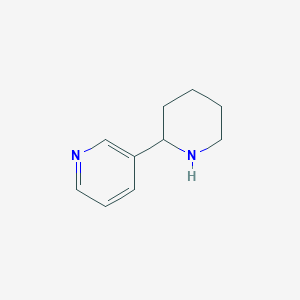
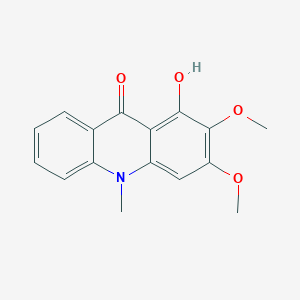
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
